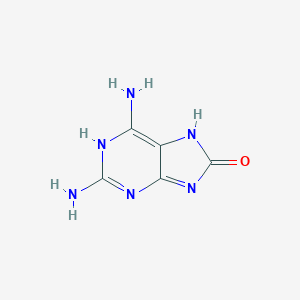
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2,6-diamino-8-purinol derivatives involves multiple steps, including reactions with aldehydes, ketones, and carboxylic acid anhydrides, leading to a variety of substituted purines. For instance, an FeCl3–SiO2-promoted cyclization reaction of 4,5-diaminopyrimidines with aldehydes results in efficient synthesis of 6,8,9-trisubstituted purine analogues, showcasing the versatility of synthetic approaches for these compounds (Dang, Brown, & Erion, 2000).
Molecular Structure Analysis
2,6-DIAMINO-8-PURINOL HEMISULFATE MONOHYDRATE and related compounds exhibit complex hydrogen-bonding schemes critical for their molecular structure. For instance, 2,6-diamino-9H-purine monohydrate forms two-dimensional layers connected by strong hydrogen bonds, interlinked by weaker hydrogen bonds and π-π interactions. These intricate hydrogen-bonding networks contribute significantly to the compound's stability and reactivity (Atria, Garland, & Baggio, 2010).
Chemical Reactions and Properties
2,6-DIAMINO-8-PURINOL undergoes various chemical reactions, including electrochemical oxidation. This oxidation process involves a 2 e−, 2 H+ reaction, where the compound is oxidized to form a diimine, which subsequently decomposes through hydrolysis reactions to final products. The understanding of these oxidation mechanisms provides insights into the chemical behavior of purinol derivatives (Astwood, D'Amico, Lippincott, & Brajter-toth, 1986).
Aplicaciones Científicas De Investigación
Therapeutic Applications : A study highlighted the synthesis of a novel nucleoside derived from 2,6-diamino-8-purinol with potential therapeutic applications (Muraoka, 1981).
Electrochemical Properties : Research on the electrochemical oxidation of 2,6-diamino-8-purinol in phosphate buffer solutions revealed the formation of various compounds, suggesting implications for enzymatic oxidation and deamination (Astwood et al., 1986).
Medical Research : A study found that 2,6-diamino-purine significantly increased survival rates in mice infected with Russian Spring-Summer Encephalitis (Moore & Friend, 1951).
Cardiomyogenic Inducing Agents : 2,6-diamino-substituted purine derivatives, such as reversine, were identified as potential cardiomyogenic inducing agents (Koley et al., 2010).
Corrosion Inhibition : Purines and their derivatives, including 2,6-dithiopurine, were found effective in inhibiting mild steel corrosion (Yan et al., 2008).
Nucleoside and Oligonucleotide Synthesis : The compound was used as a synthon for the preparation of oligonucleotides (Gao et al., 1992).
Cancer Research : 6-chloropurine, a related compound, showed carcinostatic properties and usefulness in synthesizing other purines (Duggan & Titus, 1959).
Complex Hydrogen-Bonding Schemes : Studies on 2,6-diamino-9H-purine monohydrate revealed complex hydrogen-bonding schemes (Atria et al., 2010).
Analytical Chemistry Applications : An in situ electrode modification technique was developed for the simultaneous determination of 2,6-diaminopurine and its metabolite in phosphate buffer (Szurley & Brajter-toth, 1983).
Drug Development : Synthesis of radiolabelled precursors for preparing 14C-labelled nucleosides suggests applications in drug development (Valsborg et al., 1995).
Propiedades
IUPAC Name |
2,6-diamino-1,7-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H6,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREVGBUCKQNOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=NC(=O)N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 95694 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



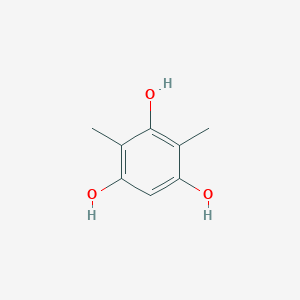

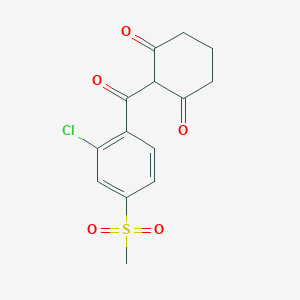
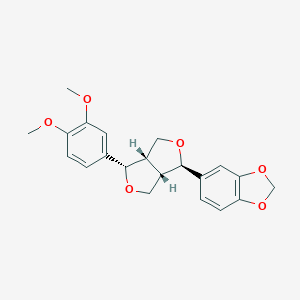
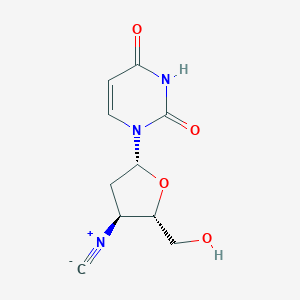
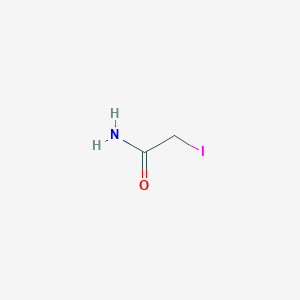
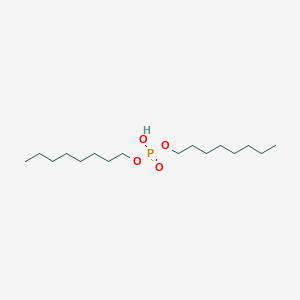

![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)

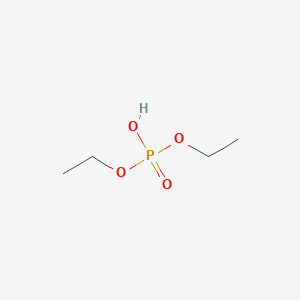
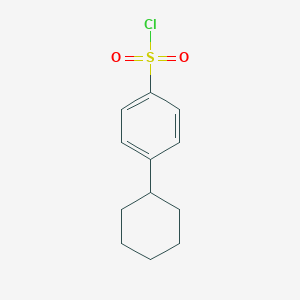
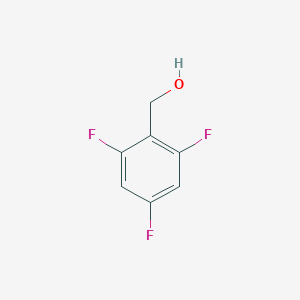
![n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B48635.png)